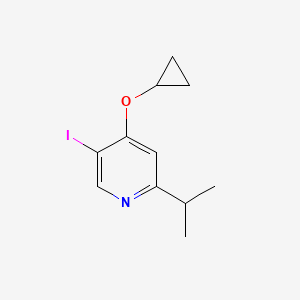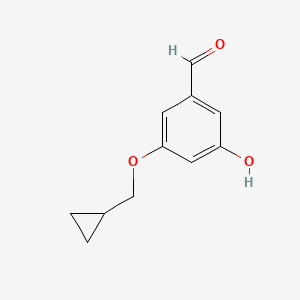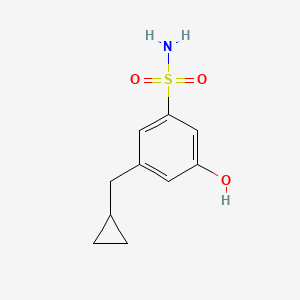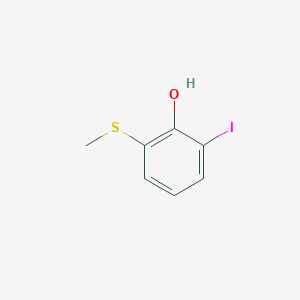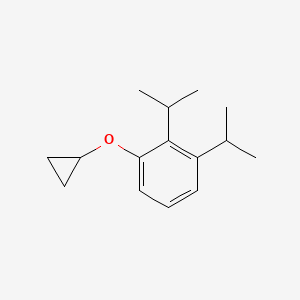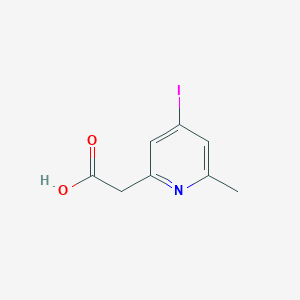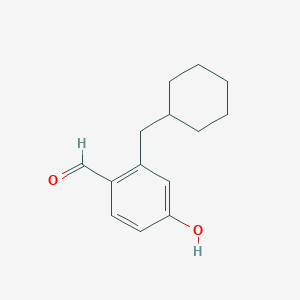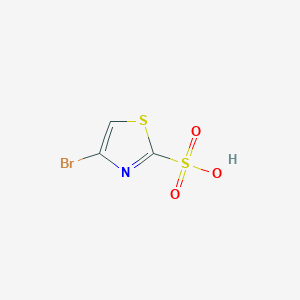
4-Bromothiazole-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position and a sulfonic acid group at the 2-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID typically involves the bromination of 1,3-thiazole-2-sulfonic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include 4-amino-1,3-thiazole-2-sulfonic acid, 4-mercapto-1,3-thiazole-2-sulfonic acid, and 4-alkoxy-1,3-thiazole-2-sulfonic acid.
Oxidation Reactions: Products include 4-bromo-1,3-thiazole-2-sulfoxide and 4-bromo-1,3-thiazole-2-sulfone.
Reduction Reactions: Products include 4-bromo-1,3-thiazole-2-sulfonamide and 4-bromo-1,3-thiazole-2-thiol.
Aplicaciones Científicas De Investigación
4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The bromine atom and the sulfonic acid group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparación Con Compuestos Similares
4-CHLORO-1,3-THIAZOLE-2-SULFONIC ACID: Similar structure but with a chlorine atom instead of bromine.
4-IODO-1,3-THIAZOLE-2-SULFONIC ACID: Similar structure but with an iodine atom instead of bromine.
1,3-THIAZOLE-2-SULFONIC ACID: Lacks the halogen substituent at the 4-position.
Uniqueness: 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom can participate in specific interactions with biological targets, enhancing the compound’s efficacy in certain applications .
Propiedades
Fórmula molecular |
C3H2BrNO3S2 |
|---|---|
Peso molecular |
244.1 g/mol |
Nombre IUPAC |
4-bromo-1,3-thiazole-2-sulfonic acid |
InChI |
InChI=1S/C3H2BrNO3S2/c4-2-1-9-3(5-2)10(6,7)8/h1H,(H,6,7,8) |
Clave InChI |
QHUANIOOCSTISQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)S(=O)(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


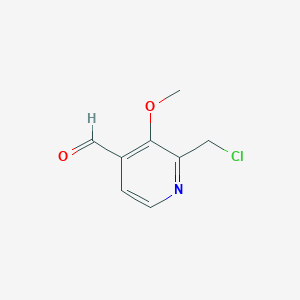
![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
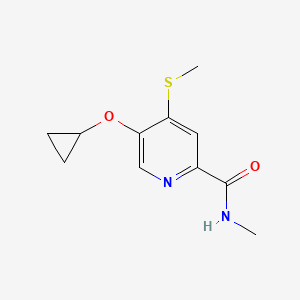
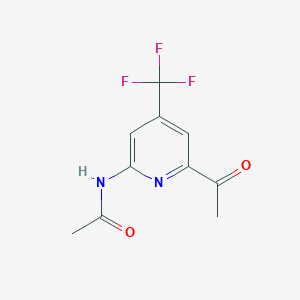
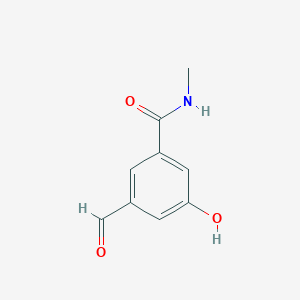
![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
